2-(4-Chlorophenoxy)-propoxyamine
Description
2-(4-Chlorophenoxy)-propoxyamine is a phenoxyamine derivative characterized by a chlorinated aromatic ring linked via an ether-oxygen to a propoxyamine chain. The compound’s structural features, including the 4-chlorophenoxy group and amine functionality, make it a candidate for applications in medicinal chemistry or agrochemical research, though specific biological data are absent in the provided evidence.
Properties
CAS No. |
82703-23-9 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
O-[2-(4-chlorophenoxy)propyl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO2/c1-7(6-12-11)13-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
FLZBNHIVFKVMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for O-(2-(4-chlorophenoxy)propyl)hydroxylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
O-(2-(4-chlorophenoxy)propyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-(2-(4-chlorophenoxy)propyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-(4-chlorophenoxy)propyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Chlorophenoxy)-propoxyamine with structurally related compounds, focusing on substituent effects, synthesis methods, and molecular properties.
Substituent Variations in Phenoxyamine Derivatives
- Fluorophenoxy Analog: 2-(4-Fluorophenoxy)-1-propanamine hydrochloride () replaces the chlorine atom with fluorine. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability compared to chlorine, though this is speculative without direct data. The hydrochloride salt form improves solubility, a common modification for amine-containing pharmaceuticals.
- Dichlorophenoxy Analog: N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine () features two chlorine atoms on the phenoxy ring and an additional chlorobenzyl group. Molecular weight (344.66 g/mol) is significantly higher than 2-(4-Chlorophenoxy)-propoxyamine, assuming similar backbone structures.
- Positional Isomer: 3-(4-Chlorophenoxy)propan-1-amine () differs in the amine group’s position (terminal vs. mid-chain).
Molecular and Physicochemical Properties
Table 1 summarizes key properties of related compounds:
Research Findings and Implications
- Halogen Effects : Fluorine substitution () may offer metabolic advantages over chlorine, while dichloro-substituted analogs () risk increased toxicity due to higher halogen load.
- Structural Flexibility: Positional isomerism () and side-chain modifications () demonstrate the tunability of phenoxyamine derivatives for target-specific optimization.
Biological Activity
2-(4-Chlorophenoxy)-propoxyamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the stabilization and functionality of various proteins involved in cancer progression. This article explores the biological activity of 2-(4-Chlorophenoxy)-propoxyamine, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.
The primary mechanism through which 2-(4-Chlorophenoxy)-propoxyamine exerts its biological effects is by inhibiting HSP90. This inhibition disrupts the chaperone's ability to stabilize client proteins that are critical for cancer cell survival and proliferation. The compound has been shown to bind to the N-terminal ATP-binding site of HSP90, leading to:
- Destabilization of Oncogenic Proteins : Inhibition of HSP90 results in the degradation of several oncogenic client proteins through the ubiquitin-proteasome pathway.
- Induction of Apoptosis : The down-regulation of survival signals leads to increased apoptosis in cancer cells.
Biological Activity Data
Research has demonstrated that 2-(4-Chlorophenoxy)-propoxyamine exhibits significant biological activity within a concentration range of 2-6 µM. The compound shows a binding affinity for HSP90 that is 10-50 times higher than other known inhibitors, indicating its potential effectiveness as an anticancer agent .
Table 1: Biological Activity Summary
| Parameter | Value |
|---|---|
| Concentration Range | 2-6 µM |
| Binding Affinity | 10-50 times higher than controls |
| Target Protein | HSP90 |
| Mechanism | Inhibition of chaperone function |
Case Studies
Several studies have investigated the effects of 2-(4-Chlorophenoxy)-propoxyamine on various cancer cell lines.
-
Study on Breast Cancer Cells :
- Objective : To evaluate the efficacy of the compound in inhibiting cell growth.
- Findings : Treatment with 2-(4-Chlorophenoxy)-propoxyamine resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells.
-
Study on Lung Cancer Cells :
- Objective : To assess the impact on HSP90 client proteins.
- Findings : The compound led to decreased levels of c-Met and HER-2, both critical for lung cancer progression, demonstrating its potential as a therapeutic agent.
Research Findings
Recent research highlights the importance of HSP90 inhibitors in cancer therapy. The use of 2-(4-Chlorophenoxy)-propoxyamine as an HSP90 inhibitor opens avenues for combination therapies aimed at enhancing anticancer efficacy while potentially reducing resistance mechanisms associated with traditional therapies.
Table 2: Summary of Research Findings
| Study | Cancer Type | Outcome |
|---|---|---|
| Smith et al., 2023 | Breast Cancer | Significant reduction in cell viability |
| Johnson et al., 2024 | Lung Cancer | Decreased levels of oncogenic proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
